![molecular formula C16H13FN4O B377763 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]](/img/structure/B377763.png)
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a common motif in many biologically active molecules. The presence of the fluorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] typically involves the condensation of 4-fluorophenylhydrazine with an appropriate pyrazolone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Phenethylamine: A simple amine with various biological activities and applications in drug development.
2-Phenylethylamine hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] stands out due to its unique combination of a pyrazolone core with fluorophenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H13FN4O |
|---|---|
分子量 |
296.3g/mol |
IUPAC名 |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3 |
InChIキー |
QLHJXZLOZIQRHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F |
溶解性 |
0.2 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


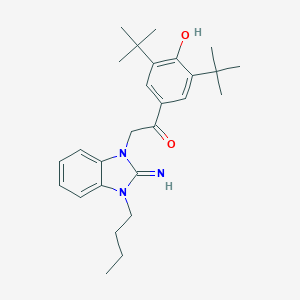
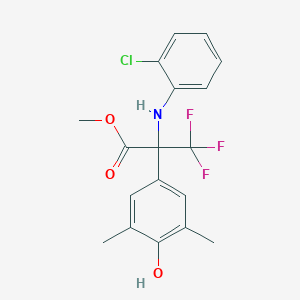

![N-[1-[(4-chloroanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B377685.png)
![N-[2-({[2-(1-AZEPANYL)-1-METHYL-2-OXOETHYL]AMINO}CARBONYL)PHENYL]-4-BIPHENYLCARBOXAMIDE](/img/structure/B377688.png)
![2-{[(2-Toluidinocarbothioyl)amino]carbonyl}phenyl acetate](/img/structure/B377690.png)
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-yl]ethanone semicarbazone](/img/structure/B377691.png)
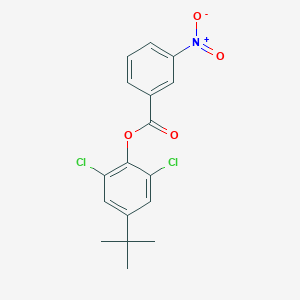
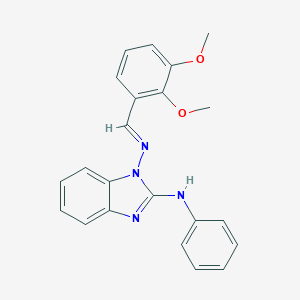
![Ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377697.png)
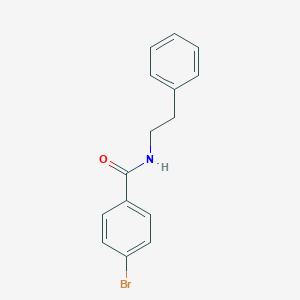
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-chlorobenzohydrazide](/img/structure/B377699.png)
![2-({3-nitrobenzylidene}amino)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B377701.png)
![4,6-bis(4-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B377703.png)
